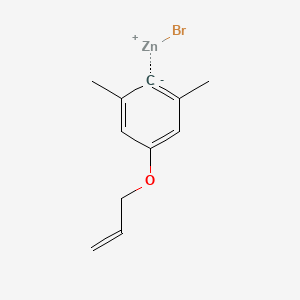
4-Allyloxy-2,6-dimethylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide with a zinc reagent in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-ALLYLOXY-2,6-DIMETHYLPHENYL bromide+Zn→4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reactions are often performed at low temperatures to control the reactivity of the organozinc compound.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of new pharmaceuticals by facilitating the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the presence of THF, which stabilizes the organozinc compound and enhances its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-ETHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-PROPYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Uniqueness
4-ALLYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to the presence of the allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This compound is particularly useful in reactions requiring the formation of carbon-carbon bonds with high regioselectivity and stereoselectivity.
Propriétés
Formule moléculaire |
C11H13BrOZn |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dimethyl-5-prop-2-enoxybenzene-2-ide |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-4-5-12-11-7-9(2)6-10(3)8-11;;/h4,7-8H,1,5H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UETRPVAGRCYHTD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=[C-]1)C)OCC=C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


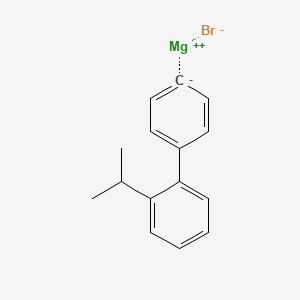
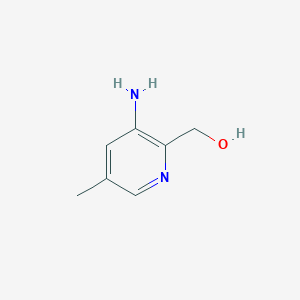
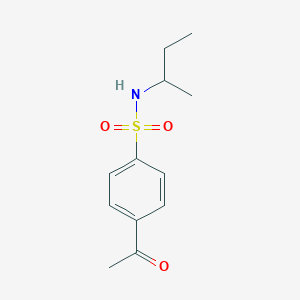
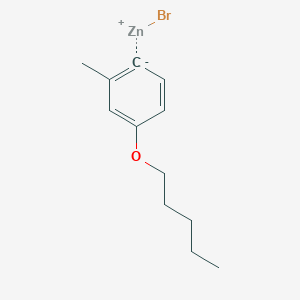
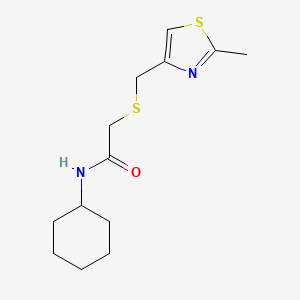
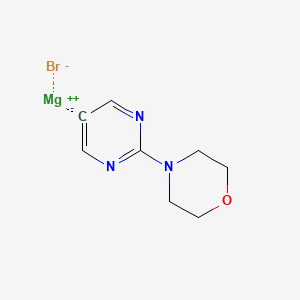
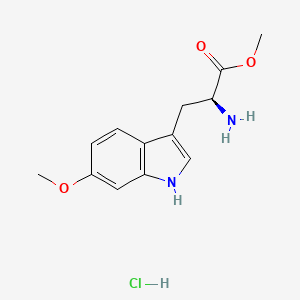
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
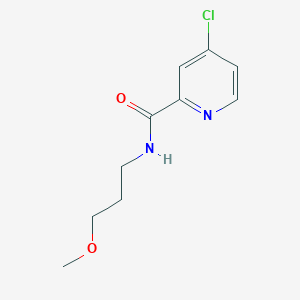
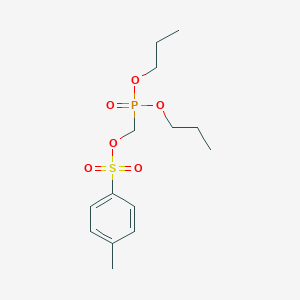
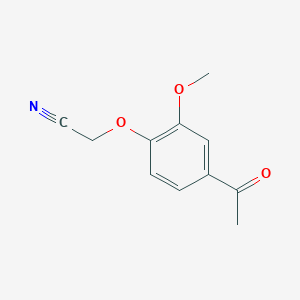
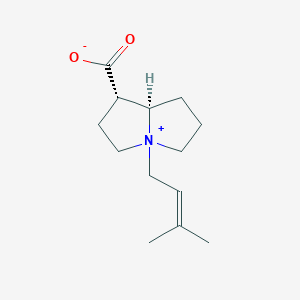
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
